molecular formula C17H23ClFN3O2 B7060850 N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide

N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide

Cat. No.: B7060850
M. Wt: 355.8 g/mol
InChI Key: WJNFZNBIZHRLJX-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a benzoyl moiety substituted with chlorine and fluorine atoms

Properties

IUPAC Name

N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O2/c1-17(2,3)21-16(24)22-8-6-12(7-9-22)20-15(23)11-4-5-14(19)13(18)10-11/h4-5,10,12H,6-9H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFZNBIZHRLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Benzoyl Moiety: The benzoyl group, substituted with chlorine and fluorine, is introduced through acylation reactions. This step often involves the use of benzoyl chloride derivatives and appropriate catalysts.

    Final Coupling: The final step involves coupling the benzoyl-substituted piperidine with the carboxamide group, typically using coupling reagents like carbodiimides under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl moiety, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Researchers utilize this compound to study its interactions with biological macromolecules and its role in modulating biochemical pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-[(3-chlorobenzoyl)amino]piperidine-1-carboxamide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    N-tert-butyl-4-[(4-fluorobenzoyl)amino]piperidine-1-carboxamide: Lacks the chlorine substitution, potentially altering its chemical properties and interactions.

    N-tert-butyl-4-[(3-chloro-4-methylbenzoyl)amino]piperidine-1-carboxamide: Substitutes a methyl group for the fluorine, which can influence its steric and electronic characteristics.

Uniqueness

N-tert-butyl-4-[(3-chloro-4-fluorobenzoyl)amino]piperidine-1-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the benzoyl moiety

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